1-Bromo-2,3-dichloro-4-propoxybenzene
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Overview
Description
1-Bromo-2,3-dichloro-4-propoxybenzene is an organic compound with the molecular formula C9H9BrCl2O. It is a derivative of benzene, substituted with bromine, chlorine, and propoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dichloro-4-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves the bromination and chlorination of propoxybenzene derivatives under controlled conditions. The reaction conditions include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the substitution reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,3-dichloro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Suzuki–Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as sodium carbonate (Na2CO3) in solvents like dioxane and ethanol.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield hydroxyl-substituted derivatives.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl groups.
Scientific Research Applications
1-Bromo-2,3-dichloro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-4-propoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The propoxy group can influence the compound’s reactivity and solubility, affecting its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dichloro-4-propoxybenzene: Similar structure but with different positions of chlorine atoms.
2-Bromo-1,4-dichlorobenzene: Another brominated and chlorinated benzene derivative with different substitution patterns.
Uniqueness
1-Bromo-2,3-dichloro-4-propoxybenzene is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. The presence of both bromine and chlorine atoms, along with the propoxy group, provides distinct properties that make it valuable in various chemical and industrial processes .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMGGFHZNYNQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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